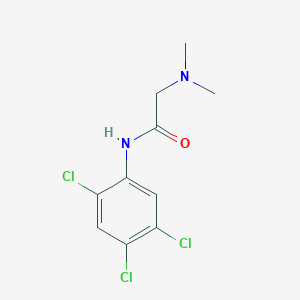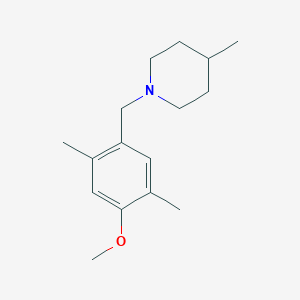![molecular formula C19H22N2O4S B5115235 N~1~-allyl-N~2~-(4-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5115235.png)
N~1~-allyl-N~2~-(4-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~-allyl-N~2~-(4-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide, commonly known as AMG 487, is a small molecule antagonist of the chemokine receptor CXCR3. CXCR3 is a G protein-coupled receptor that plays a crucial role in the migration and activation of T cells, natural killer cells, and other immune cells. AMG 487 has been extensively studied for its potential applications in the treatment of inflammatory and autoimmune diseases, as well as cancer.
Mechanism of Action
AMG 487 is a selective antagonist of CXCR3, meaning it binds to the receptor and prevents its activation by chemokines. CXCR3 is expressed on various immune cells, including T cells, natural killer cells, and dendritic cells. When activated by chemokines such as CXCL9, CXCL10, and CXCL11, CXCR3 promotes the migration and activation of these cells, leading to inflammation and tissue damage.
By blocking CXCR3 with AMG 487, the migration and activation of immune cells are inhibited, leading to a reduction in inflammation and tissue damage. In cancer, CXCR3 promotes tumor growth and metastasis by promoting the migration and invasion of cancer cells. By blocking CXCR3 with AMG 487, tumor growth and metastasis can be inhibited.
Biochemical and physiological effects:
AMG 487 has been shown to have various biochemical and physiological effects in animal models and in vitro studies. In animal models of inflammatory and autoimmune diseases, treatment with AMG 487 has been shown to reduce inflammation and tissue damage, as well as improve clinical symptoms.
In cancer, treatment with AMG 487 has been shown to inhibit tumor growth and metastasis, as well as enhance the efficacy of chemotherapy and radiotherapy. In vitro studies have also shown that AMG 487 can inhibit the migration and invasion of cancer cells, as well as induce apoptosis.
Advantages and Limitations for Lab Experiments
AMG 487 has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified, making it readily available for research purposes. It is also highly selective for CXCR3, meaning it does not interfere with other chemokine receptors or signaling pathways.
However, there are also limitations to using AMG 487 in lab experiments. Its mechanism of action is not fully understood, and its effects may differ depending on the disease model or experimental conditions. In addition, its efficacy and safety in humans have not been fully established, meaning caution should be exercised when interpreting the results of preclinical studies.
Future Directions
Despite the limitations, AMG 487 remains a promising candidate for the treatment of inflammatory and autoimmune diseases, as well as cancer. Future research directions could include:
- Further elucidating the mechanism of action of AMG 487 and its effects on immune cells and cancer cells.
- Investigating the efficacy and safety of AMG 487 in human clinical trials.
- Developing new CXCR3 antagonists with improved pharmacokinetic properties and efficacy.
- Exploring the potential of combining AMG 487 with other therapies, such as chemotherapy or immunotherapy, to enhance its therapeutic effects.
- Investigating the role of CXCR3 in other diseases, such as infectious diseases or neurological disorders, and the potential of CXCR3 antagonists as therapeutic agents.
Synthesis Methods
AMG 487 can be synthesized using a multi-step process involving the reaction of various reagents and intermediates. The exact synthesis method is proprietary information of the manufacturer, but it has been reported that the final product can be obtained in high purity and yield.
Scientific Research Applications
AMG 487 has been extensively studied for its potential therapeutic applications in various diseases. Inflammatory and autoimmune diseases such as rheumatoid arthritis, multiple sclerosis, and psoriasis are characterized by the infiltration of immune cells into affected tissues. CXCR3 is known to play a critical role in this process, and blocking its activity with AMG 487 has been shown to reduce inflammation and tissue damage in animal models.
In addition to its potential applications in inflammatory and autoimmune diseases, AMG 487 has also been studied for its anti-cancer properties. CXCR3 is overexpressed in many types of cancer, and its activity promotes tumor growth and metastasis. By blocking CXCR3 with AMG 487, tumor growth and metastasis can be inhibited, making it a promising candidate for cancer therapy.
properties
IUPAC Name |
2-(4-methoxy-N-(4-methylphenyl)sulfonylanilino)-N-prop-2-enylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4S/c1-4-13-20-19(22)14-21(16-7-9-17(25-3)10-8-16)26(23,24)18-11-5-15(2)6-12-18/h4-12H,1,13-14H2,2-3H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWODRRKZMQGXOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NCC=C)C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(2-methoxyphenyl)-N-{2-[(6-methyl-2-pyridinyl)methyl]-1,2,3,4-tetrahydro-7-isoquinolinyl}propanamide](/img/structure/B5115177.png)
![7-{[(1-methyl-1H-tetrazol-5-yl)thio]methyl}-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B5115184.png)
![2,2,2-trifluoroethyl 4-[4-(dimethylamino)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5115198.png)
![{1-[4-(benzyloxy)benzyl]-2-pyrrolidinyl}methanol](/img/structure/B5115203.png)
![N,N-diethyl-3-[({[1-(2-pyrimidinyl)-1H-pyrrol-2-yl]methyl}amino)methyl]-2-pyridinamine](/img/structure/B5115217.png)

![1-(3-methylbenzyl)-N-[2-(4-morpholinyl)ethyl]-4-piperidinecarboxamide](/img/structure/B5115233.png)
![1-[(3,5-dimethyl-4-isoxazolyl)carbonyl]-N-[3-(1H-indol-2-yl)phenyl]-4-piperidinecarboxamide](/img/structure/B5115249.png)
![3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propanamide](/img/structure/B5115261.png)

![4-[(1-{[5-(phenoxymethyl)-3-isoxazolyl]carbonyl}-3-piperidinyl)methyl]morpholine](/img/structure/B5115273.png)
![N-[2-(4-morpholinyl)ethyl]-4-(2-oxo-1-piperidinyl)benzenesulfonamide](/img/structure/B5115275.png)